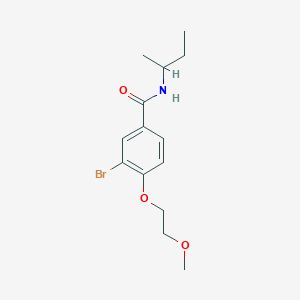
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a chemical compound that is widely used in scientific research. This compound has several important properties that make it useful for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is not fully understood. However, it is known to inhibit the activity of certain proteins, such as CK2 and HDAC6, by binding to their active sites. This leads to a disruption of the normal biological processes that these proteins are involved in.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide are diverse and depend on the specific biological process being studied. For example, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. It has also been shown to enhance autophagy by inhibiting the activity of HDAC6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide in lab experiments is its specificity for certain proteins. This allows researchers to study the effects of inhibiting these proteins without affecting other biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
Orientations Futures
There are several future directions for research on 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to study its effects on other proteins and biological processes to gain a better understanding of its mechanism of action. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.
Conclusion:
In conclusion, 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a valuable tool compound for studying various biological processes. Its specificity for certain proteins makes it a useful tool for investigating the role of these proteins in disease and normal physiological processes. Further research on this compound could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide is a complex process that requires several steps. The starting material for the synthesis is 3-bromoaniline, which is reacted with sec-butylamine and 2-methoxyethanol in the presence of a catalyst. The resulting product is then purified using various techniques such as chromatography and recrystallization. The final product is a white crystalline solid with a melting point of 129-131°C.
Applications De Recherche Scientifique
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide has several scientific research applications. It is commonly used as a tool compound to study the role of specific proteins in various biological processes. For example, this compound has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival. It has also been used to investigate the role of the protein HDAC6 in the regulation of autophagy.
Propriétés
Nom du produit |
3-bromo-N-(sec-butyl)-4-(2-methoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C14H20BrNO3 |
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
3-bromo-N-butan-2-yl-4-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C14H20BrNO3/c1-4-10(2)16-14(17)11-5-6-13(12(15)9-11)19-8-7-18-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,17) |
Clé InChI |
QRCLGKPMAIOOIP-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCCOC)Br |
SMILES canonique |
CCC(C)NC(=O)C1=CC(=C(C=C1)OCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-methoxyethoxy)phenyl]-2-methylbenzamide](/img/structure/B268541.png)
![N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268542.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B268546.png)
![4-butoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268547.png)

![2,4-dichloro-N-[3-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268550.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B268552.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)